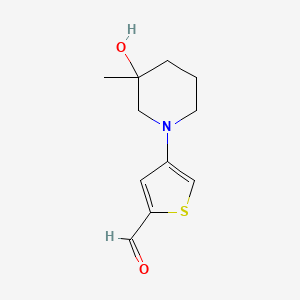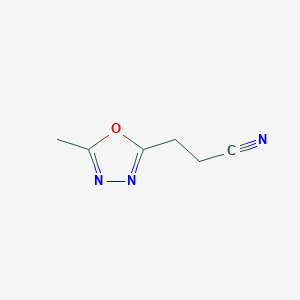
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylcyclopropyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane derivatives: Compounds like 1-methylcyclopropene and 2-methylcyclopropyl derivatives share structural similarities.
Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents can exhibit similar chemical behavior.
Uniqueness
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other related compounds.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Clé InChI |
BCGUBFMYYDUCAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)


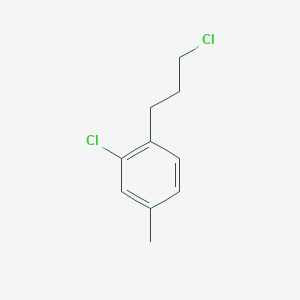
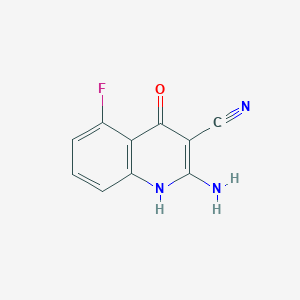
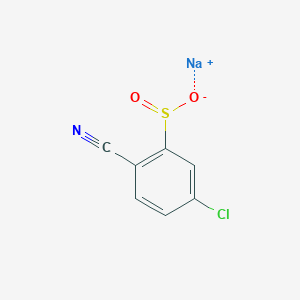
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)

